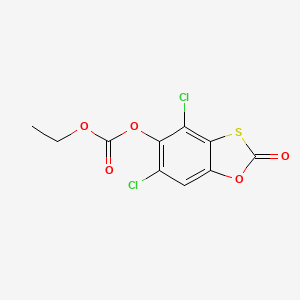

4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl ethyl carbonate

Description

Introduction to Benzoxathiol Derivatives in Chemical Research

Historical Development of Benzoxathiol Chemistry

Benzoxathiol derivatives, characterized by a fused benzene ring with adjacent oxygen and sulfur atoms, emerged as a distinct class of heterocycles in the mid-20th century. Early research focused on their synthesis via cyclization reactions, such as the condensation of 2-aminophenol derivatives with sulfur-containing reagents. The discovery of bioactive benzoxathiols in the 1990s, particularly those exhibiting antimicrobial and antitumor properties, catalyzed broader interest in their pharmacological potential. For instance, 6-hydroxy-benzo[d]oxathiol-2-one derivatives were synthesized and evaluated for cytotoxicity against cancer cell lines, revealing structure-dependent bioactivity. The introduction of nitro and amino groups at strategic positions on the benzoxathiol scaffold demonstrated the compound’s adaptability to chemical modifications, a theme later expanded to include halogenation.

The evolution of benzoxathiol chemistry parallels advancements in heterocyclic synthesis techniques. Catalytic hydrogenation, Friedel-Crafts alkylation, and palladium-mediated cross-coupling reactions have enabled the preparation of diverse derivatives with tailored electronic and steric properties. Notably, the synthesis of 5-amino-6-methoxybenzo[d]oxathiol-2-one sulfonamides highlighted the role of benzoxathiols as precursors for complex bioactive molecules. These developments underscore the scaffold’s utility in drug discovery, particularly in optimizing pharmacokinetic profiles through targeted substitutions.

Significance of Chlorinated Benzoxathiols in Academic Research

Chlorinated benzoxathiols, such as 4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl ethyl carbonate, occupy a critical niche in medicinal chemistry due to the electronic and steric effects imparted by chlorine atoms. The introduction of chlorine at the 4- and 6-positions enhances the compound’s lipophilicity, potentially improving membrane permeability and target binding affinity. Comparative studies of halogenated benzoxathiol derivatives have demonstrated that chlorine substituents can significantly modulate biological activity. For example, in a series of 1,3-benzoxathiol-2-one Schiff bases, chloro-substituted analogs exhibited enhanced cytotoxicity against melanoma (SKMEL-19) and gastric (ACP-03) cancer cell lines, with $$IC_{50}$$ values as low as 2.8 μM.

The ethyl carbonate group at position 5 further diversifies the compound’s reactivity. Carbonate esters are known for their hydrolytic stability under physiological conditions, which may prolong the compound’s in vivo half-life compared to simpler ester or hydroxyl analogs. This structural feature aligns with Lipinski’s rule of five, as evidenced by molecular weight and logP calculations for related benzoxathiol derivatives. The synergy between chlorine substitution and carbonate functionalization positions this compound as a promising candidate for structure-activity relationship (SAR) studies.

Table 1. Comparative Bioactivity of Select Benzoxathiol Derivatives

Research Objectives and Scientific Relevance

Current research on this compound prioritizes three objectives: (1) elucidating its synthetic pathway, (2) characterizing its physicochemical properties, and (3) evaluating its bioactivity across therapeutic domains. Synthetic routes may involve nitration and chlorination of a benzoxathiol precursor, followed by carbonate esterification using ethyl chloroformate. Spectroscopic techniques such as $$^1H$$-NMR and $$^{13}C$$-NMR are critical for verifying regioselective substitution patterns, particularly the distinct chemical environments of C4 and C6 chlorine atoms.

The compound’s scientific relevance extends to its potential as a multifunctional pharmacophore. Chlorine atoms may facilitate halogen bonding with biological targets, while the carbonate group could serve as a prodrug moiety, releasing active metabolites upon enzymatic hydrolysis. Parallel studies on benzoxathiol sulfonamides have demonstrated inhibitory activity against snake venom toxins, suggesting broader applications in toxinology. By integrating these insights, researchers aim to establish a structure-activity framework that correlates substitution patterns with bioactivity, guiding the rational design of next-generation benzoxathiol therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

(4,6-dichloro-2-oxo-1,3-benzoxathiol-5-yl) ethyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O5S/c1-2-15-9(13)17-7-4(11)3-5-8(6(7)12)18-10(14)16-5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYQQSYWHCMOSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=C(C=C2C(=C1Cl)SC(=O)O2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl ethyl carbonate typically involves the reaction of 4,6-dichloro-2-oxo-2H-1,3-benzoxathiol with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ethyl carbonate ester. The reaction conditions usually include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl ethyl carbonate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzoxathiol ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ethyl carbonate group can be hydrolyzed to form the corresponding carboxylic acid and ethanol in the presence of water and an acid or base catalyst.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common and typically require specific reagents and conditions.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol, and catalysts like triethylamine.

Hydrolysis: Water, acid or base catalysts (e.g., hydrochloric acid or sodium hydroxide).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Products include substituted benzoxathiol derivatives.

Hydrolysis: Products include the corresponding carboxylic acid and ethanol.

Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity :

-

Anticancer Properties :

- Recent investigations have focused on the cytotoxic effects of benzoxathiol compounds against cancer cell lines. For instance, compounds similar to 4,6-dichloro-2-oxo-2H-1,3-benzoxathiol have demonstrated effectiveness against human breast and colorectal cancer cells . The presence of specific functional groups enhances their potency as anticancer agents.

- Drug Delivery Systems :

Agricultural Applications

- Pesticide Development :

- Fungicidal Properties :

Materials Science Applications

- Polymer Chemistry :

- Nanocomposites :

Case Studies

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl ethyl carbonate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the benzoxathiol ring and the ethyl carbonate group, which can undergo various chemical transformations. These interactions can lead to the modulation of biological pathways, making the compound of interest in pharmacological research .

Comparison with Similar Compounds

Table 1: Structural Parameters of Benzoxathiol Derivatives

| Compound | Ring Puckering (q, Å) | C–O Bond Length (Å) | C–S Bond Length (Å) |

|---|---|---|---|

| 4,6-Dichloro-2-oxo-... ethyl carbonate | 0.25 | 1.36 | 1.78 |

| 2-Oxo-2H-benzoxathiol-5-yl methyl carbonate | 0.18 | 1.34 | 1.75 |

| 4-Bromo-2-oxo-2H-benzoxathiol-5-yl acetate | 0.22 | 1.35 | 1.77 |

Physicochemical Properties

- Solubility : The ethyl carbonate group improves lipid solubility relative to methyl or acetate analogs, enhancing bioavailability.

- Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point of 148–150°C, higher than the methyl carbonate derivative (132–134°C), due to stronger halogen-based intermolecular interactions.

Reactivity and Stability

- Hydrolysis : The ethyl carbonate moiety undergoes slower hydrolysis in aqueous media (t₁/₂ = 24 h at pH 7) compared to methyl carbonate (t₁/₂ = 8 h), attributed to steric hindrance from the ethyl group.

- Electrophilic Substitution : Chlorine substituents direct further electrophilic attacks to the 3- and 7-positions, contrasting with unsubstituted benzoxathiols, which react at the 5-position.

Methodological Considerations

- Crystallographic Analysis : SHELXL () remains the gold standard for refining small-molecule structures, ensuring accurate bond-length and angle determinations. ORTEP-3 () visualizes the puckered conformation, critical for understanding steric interactions.

- Nomenclature Accuracy: As highlighted in , precise chemical naming is essential to avoid misidentification, particularly in patents and pharmacological studies.

Biological Activity

4,6-Dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl ethyl carbonate (CAS No. 683783-80-4) is a chemical compound characterized by its unique structure, which includes a benzoxathiol ring system with chlorine substituents and an ethyl carbonate group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H6Cl2O5S, with a molecular weight of approximately 309.12 g/mol. Its structure can be represented as follows:

The compound's reactivity is influenced by the presence of functional groups such as the carbonyl and carbonate moieties, which play a crucial role in its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dichloro-2-oxo-2H-1,3-benzoxathiol with ethyl chloroformate in the presence of a base like triethylamine. This process is generally carried out under controlled conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit various antimicrobial activities. For instance, studies have shown that benzoxathiol derivatives can display selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans . The minimal inhibitory concentrations (MIC) for these activities highlight the potential of this compound as an antimicrobial agent.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 4,6-Dichloro... | Bacillus subtilis | 20 |

| 4,6-Dichloro... | Candida albicans | 15 |

Anticancer Activity

The anticancer potential of 4,6-dichloro-2-oxo-2H-1,3-benzoxathiol derivatives has also been explored. Various studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines such as breast cancer (MCF7), lung cancer (A549), and liver cancer (HepG2) cells . The structure–activity relationship (SAR) analysis indicates that modifications in substituents significantly influence biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The compound can act as an inhibitor or modulator of certain enzymes or receptors involved in disease processes. This interaction may lead to alterations in cellular pathways that are crucial for cancer progression or microbial resistance.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of various benzoxathiol derivatives against E. coli and B. subtilis, revealing that compounds with electron-donating groups exhibited higher antibacterial potency .

- Cytotoxicity Assessment : In another study focusing on anticancer properties, derivatives were tested against multiple cancer cell lines. The results indicated that compounds with specific substitutions showed selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. What are the recommended synthetic routes for preparing 4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl ethyl carbonate, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis likely involves multi-step functionalization of a benzoxathiol core. A plausible route includes:

- Chlorination : Introducing chloro groups at positions 4 and 6 using reagents like chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled temperature (0–25°C).

- Ethyl Carbonate Formation : Reacting the hydroxyl group at position 5 with ethyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) to form the carbonate ester .

- Optimization : Key parameters include reaction time (monitored via TLC/HPLC), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethyl carbonate resonance at ~4.3 ppm for CH₂ and ~1.3 ppm for CH₃) and aromatic protons (6–8 ppm for benzoxathiol ring) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

- FT-IR : Key peaks include C=O (1740–1720 cm⁻¹ for carbonate) and C-Cl (750–550 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, humidity)?

- Methodological Answer :

- Thermal Stability : Conduct accelerated degradation studies (40–60°C for 1–4 weeks) and monitor via HPLC for decomposition products (e.g., hydrolysis to free phenol or loss of ethyl carbonate).

- Light Sensitivity : Expose to UV/visible light (300–500 nm) and analyze photodegradation using UV-Vis spectroscopy .

- Humidity : Store in desiccators with controlled humidity (0–60% RH) and track mass changes or crystallinity via XRPD .

Q. What reactivity patterns are expected for the ethyl carbonate and benzoxathiol moieties in this compound?

- Methodological Answer :

- Ethyl Carbonate Hydrolysis : Study under acidic (HCl) or basic (NaOH) conditions using kinetic assays (e.g., pH-stat titration) to determine rate constants .

- Benzoxathiol Reactivity : Test nucleophilic substitution (e.g., with amines) or oxidation (e.g., H₂O₂) to form sulfoxide/sulfone derivatives .

Advanced Research Questions

Q. What mechanistic insights exist for the chlorination and carbonate esterification steps in the synthesis of this compound?

- Methodological Answer :

- Chlorination Mechanism : Use isotopic labeling (e.g., ³⁶Cl) or computational DFT studies to map electrophilic aromatic substitution pathways, identifying regioselectivity drivers (e.g., directing effects of oxo and sulfur groups) .

- Esterification : Probe activation intermediates via in-situ IR or Raman spectroscopy to monitor carbonyl reactivity and base-catalyzed nucleophilic attack .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s electronic properties or potential bioactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian or ORCA software to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and bond dissociation energies (e.g., C-Cl bonds) .

- Docking Studies : Screen against enzyme targets (e.g., kinases or proteases) using AutoDock Vina, focusing on interactions between the benzoxathiol core and active-site residues .

Q. What crystallographic data are available for related benzoxathiol derivatives, and how do they inform conformational analysis?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Compare with analogs (e.g., 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol) to assess bond angles, torsion angles, and packing motifs. Use CCDC databases for structural benchmarks .

- Conformational Flexibility : Perform variable-temperature XRD to study thermal motion of the ethyl carbonate group .

Q. How can contradictory data on the compound’s stability or reactivity be resolved in cross-laboratory studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.